molecular formula C17H14N4O B11688700 2-methyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11688700
M. Wt: 290.32 g/mol
InChI Key: KXUNGBBWMUFRRP-YBFXNURJSA-N
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Description

2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring, a pyridine ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation of 2-methylquinoline-4-carbohydrazide with pyridine-4-carbaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and pyridine derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE
  • 2-METHYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE

Uniqueness

Compared to its analogs, 2-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE exhibits unique properties due to the position of the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C17H14N4O/c1-12-10-15(14-4-2-3-5-16(14)20-12)17(22)21-19-11-13-6-8-18-9-7-13/h2-11H,1H3,(H,21,22)/b19-11+

InChI Key

KXUNGBBWMUFRRP-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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